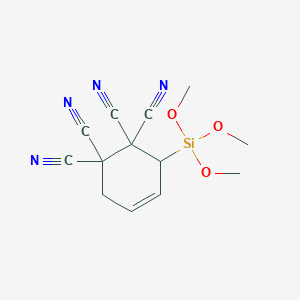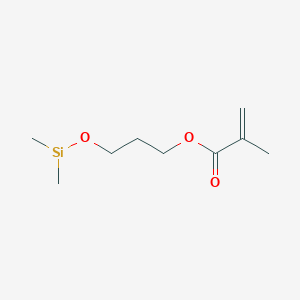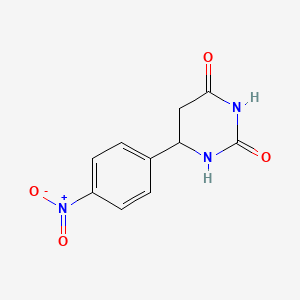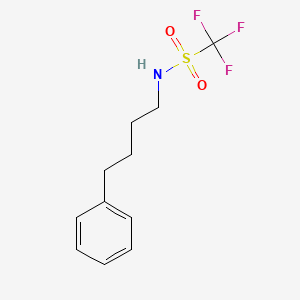![molecular formula C18H18 B14350084 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene CAS No. 90808-94-9](/img/structure/B14350084.png)
1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene: is an organic compound that features a benzene ring substituted with two cyclopenta-1,3-dien-1-ylmethyl groups at the 1 and 2 positions. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactive diene functionality of cyclopentadiene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene can be synthesized through a multi-step process involving the formation of cyclopentadiene derivatives and their subsequent coupling with benzene derivatives. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the steam cracking of naphtha to produce cyclopentadiene, which is then dimerized to form dicyclopentadiene. The dicyclopentadiene is cracked to regenerate cyclopentadiene, which is then used in further reactions to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene groups into more saturated forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene is used as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure makes it valuable in the study of aromaticity and conjugation .
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it useful in the synthesis of advanced polymers and resins .
Mecanismo De Acción
The mechanism of action of 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene involves its ability to participate in various chemical reactions due to the presence of reactive diene groups. These groups can undergo cycloaddition reactions, forming new carbon-carbon bonds and leading to the formation of complex structures. The benzene ring provides stability and aromatic character, which influences the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Cyclopentadiene: Shares the diene functionality but lacks the benzene ring.
Dicyclopentadiene: A dimer of cyclopentadiene, used as a precursor in the synthesis of 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene.
Benzene: Provides the aromatic core but lacks the reactive diene groups.
Uniqueness: this compound is unique due to its combination of aromatic and diene functionalities, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and industrial chemistry .
Propiedades
| 90808-94-9 | |
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
1,2-bis(cyclopenta-1,3-dien-1-ylmethyl)benzene |
InChI |
InChI=1S/C18H18/c1-2-8-15(7-1)13-17-11-5-6-12-18(17)14-16-9-3-4-10-16/h1-7,9,11-12H,8,10,13-14H2 |
Clave InChI |
KPBHTBWYEYIIEA-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C1CC2=CC=CC=C2CC3=CC=CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)



![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)



